- Identification of GZD824 as an Orally Bioavailable Inhibitor That Targets Phosphorylated and Nonphosphorylated Breakpoint Cluster Region-Abelson (Bcr-Abl) Kinase and Overcomes Clinically Acquired Mutation-Induced Resistance against Imatinib, Journal of Medicinal Chemistry, 2013, 56(3), 879-894
Cas no 943320-50-1 (3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide)
943320-50-1 structure
Product Name:3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
N.o CAS:943320-50-1
MF:C21H23F3IN3O
MW:517.326507806778
MDL:MFCD22572796
CID:1984152
PubChem ID:46838910
Update Time:2024-10-25
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
- 3-iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]Benzamide
- 3-Iodo-4-methyl-N-{4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluor omethyl)phenyl}benzamide
- BENZAMIDE, 3-IODO-4-METHYL-N-[4-[(4-METHYL-1-PIPERAZINYL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL]-
- 3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide (ACI)
- 3-Iodo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
- BCP15243
- F30005
- 3-IODO-4-METHYL-N-{4-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3-(TRIFLUOROMETHYL)PHENYL}BENZAMIDE
- AKOS025395811
- 3-iodo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide
- CHEMBL4079252
- 3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl) phenyl)benzamide
- CS-D0230
- UNII-YDY32MF3UC
- MFCD22572796
- 3-iodo-4-methyl-N-[4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylphenyl]benzamide
- YDY32MF3UC
- BDBM50242182
- SCHEMBL588975
- Benzamide, 3-iodo-4-methyl-N-(4-((4-methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)phenyl)-
- 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl) benzamide
- 943320-50-1
- AS-48249
- 3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
-
- MDL: MFCD22572796
- Inchi: 1S/C21H23F3IN3O/c1-14-3-4-15(11-19(14)25)20(29)26-17-6-5-16(18(12-17)21(22,23)24)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29)
- Chave InChI: GQJNOOSFYQAIMI-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(I)C(C)=CC=1)NC1C=C(C(F)(F)F)C(CN2CCN(C)CC2)=CC=1
Propriedades Computadas
- Massa Exacta: 517.08400
- Massa monoisotópica: 517.08379g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 6
- Complexidade: 554
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.3
- Superfície polar topológica: 35.6Ų
Propriedades Experimentais
- Densidade: 1.532±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Insuluble (9.3E-3 g/L) (25 ºC),
- PSA: 39.07000
- LogP: 4.87790
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139003097-1g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95% | 1g |
$505.62 | 2023-08-31 | |
| Alichem | A139003097-5g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95% | 5g |
$1458.60 | 2023-08-31 | |
| Chemenu | CM169964-1g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95% | 1g |
$446 | 2021-08-05 | |
| Chemenu | CM169964-5g |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95% | 5g |
$1337 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2696-1g |
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 95 | 1g |
$400 | 2021-06-25 | |
| TRC | I248765-250mg |
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
943320-50-1 | 250mg |
$ 435.00 | 2022-06-04 | ||
| TRC | I248765-500mg |
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
943320-50-1 | 500mg |
$ 725.00 | 2022-06-04 | ||
| TRC | I248765-1000mg |
3-Iodo-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
943320-50-1 | 1g |
$ 1155.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057727-100mg |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 98% | 100mg |
¥1300.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057727-250mg |
3-Iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide |
943320-50-1 | 98% | 250mg |
¥2013.00 | 2024-04-24 |
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, -20 °C; -20 °C → rt; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, rt
Referência
- Alkynyl heterocyclic compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 3 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 5 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 5 h, rt
Referência
- Discovery of novel Ponatinib analogues for reducing KDR activity as potent FGFRs inhibitors, European Journal of Medicinal Chemistry, 2017, 126, 122-132
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 4 h, rt
Referência
- Alkynylheterocyclic compounds as FGFR receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
Referência
- Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
Referência
- Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815
Método de produção 7
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Preparation of ethynylbenzamide and piperdinecarboxamide compounds as protein kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Preparation of alkyne derivatives for use as c-ABL inhibitors, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 1 h, 25 °C
Referência
- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
Referência
- Preparation of 3-acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors useful in the treatment of cancer, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, rt
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
1.2 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 0.5 h, rt
1.3 overnight, 45 °C
Referência
- 3-Acetylenyl-pyrazole-pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 50 °C
Referência
- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691
Método de produção 13
Condições de reacção
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Enhancing Repair of Oxidative DNA Damage with Small-Molecule Activators of MTH1, ACS Chemical Biology, 2022, 17(8), 2074-2087
Método de produção 14
Condições de reacção
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt
Referência
- Preparation of heteroaryl-ethynyl derivatives as ABL inhibitors and use thereof, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Thionyl chloride ; 6 h, reflux
1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ; 5 h, rt
1.3 Reagents: Citric acid Solvents: Acetone ; rt → 50 °C; 4 h, 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8, 50 °C
1.2 Reagents: Diisopropylethylamine Solvents: Chloroform ; 5 h, rt
1.3 Reagents: Citric acid Solvents: Acetone ; rt → 50 °C; 4 h, 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 8, 50 °C
Referência
- Benzamide compound containing ethynyl as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Synthesis of ponatinib, Guangdong Huagong, 2013, 40(12), 24-25
Método de produção 17
Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant, Journal of Medicinal Chemistry, 2010, 53(12), 4701-4719
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Raw materials
- 1-Methylpiperazine
- Methyl 3-iodo-4-methylbenzoate
- N-[4-(Bromomethyl)-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamide
- 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
- 3-Iodo-4-methylbenzoic acid
- 3-Iodo-4-Methylbenzoyl Chloride
- 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Preparation Products
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:943320-50-1)3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
Número da Ordem:A859473
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:18
Preço ($):3844.0
E- mail:sales@amadischem.com
3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide Literatura Relacionada
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:943320-50-1)3-Iodo-4-methyl-N-4-(4-methyl-1-piperazinyl)methyl-3-(trifluoromethyl)phenylbenzamide
Pureza:99%
Quantidade:25g
Preço ($):3844.0